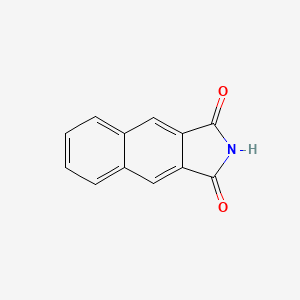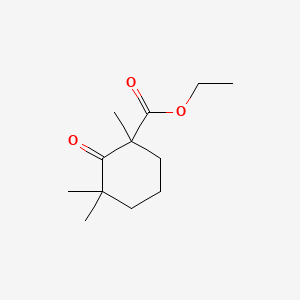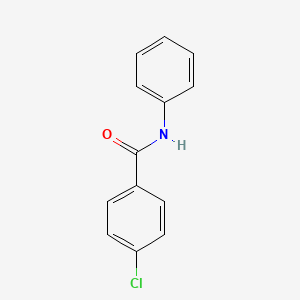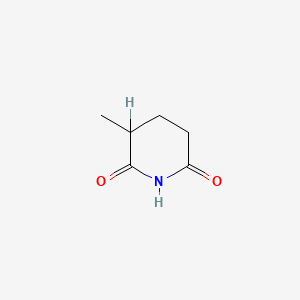
Methyl 3-trichlorostannylpropanoate
説明
Methyl 3-trichlorostannylpropanoate is a chemical compound with the molecular formula C4H7Cl3O2Sn . It has an average mass of 312.166 Da and a monoisotopic mass of 311.853363 Da .
Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms within the molecule. For Methyl 3-trichlorostannylpropanoate, the molecular formula is C4H7Cl3O2Sn . This indicates that each molecule of this compound consists of 4 carbon atoms, 7 hydrogen atoms, 3 chlorine atoms, 2 oxygen atoms, and 1 tin atom .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as color, density, hardness, melting point, and boiling point . For Methyl 3-trichlorostannylpropanoate, the available data indicates that it has an average mass of 312.166 Da and a monoisotopic mass of 311.853363 Da .科学的研究の応用
Synthesis Processes
Synthesis of Specific Esters
Methyl 3-bromomethylbut-3-enoate reacts with aldehydes and tributylchlorostannane in the presence of zinc to produce δ-hydroxy-β-methylidenecarboxylic acid esters. This reaction is useful in the synthesis of isotretinoin, a medication used for severe acne (Mineeva & Kulinkovich, 2008).
Chemoenzymatic Synthesis
An efficient chemoenzymatic synthesis route has been developed for the C-13 side chain of paclitaxel (Taxol) and docetaxel (Taxotere), using methyl 3-chloro-2-oxo-3-phenylpropanoate as an intermediate (Hamamoto et al., 2000).
Physicochemical Studies
Study of Glass-forming Properties
Research on 3-methylbutane-1,2,3-tricarboxylic acid and its mixtures with water and pinonic acid, synthesized from methyl 2-methylpropanoate, provided insights into glass-forming properties relevant to atmospheric science (Dette et al., 2014).
Dipole Moment Determination
The electronic absorption and fluorescence spectra of certain coumarin–triazole-based probes were studied, which included derivatives synthesized from compounds like methyl 2-(benzyloxycabonylamino)-3-phenylpropanoate. This research contributed to understanding the dipole moments and fluorescence sensor applications for metal ion detection (Joshi et al., 2015).
特性
IUPAC Name |
methyl 3-trichlorostannylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7O2.3ClH.Sn/c1-3-4(5)6-2;;;;/h1,3H2,2H3;3*1H;/q;;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKWPKTZRQEITA-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC[Sn](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Cl3O2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80315801 | |
| Record name | methyl 3-trichlorostannylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80315801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-trichlorostannylpropanoate | |
CAS RN |
59586-13-9 | |
| Record name | NSC297509 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297509 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 3-trichlorostannylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80315801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-Phenyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1594190.png)

![(1H-Naphtho[2,3-d]imidazol-2-yl)methanol](/img/structure/B1594192.png)

![(1R,2S,6R,7S)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene](/img/structure/B1594198.png)





